molecular formula C20H20N4O3S2 B2926075 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 851410-49-6

2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2926075
CAS No.: 851410-49-6
M. Wt: 428.53
InChI Key: WWBUVTJPKOAJTA-UHFFFAOYSA-N
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Description

2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) [Link: https://pubmed.ncbi.nlm.nih.gov/25786108/]. GSK-3β is a serine/threonine kinase that plays a critical role in a multitude of cellular processes, including metabolism, proliferation, and apoptosis. Its dysregulation is implicated in the pathogenesis of several major diseases, making it a high-value target for pharmacological research. This compound is particularly valuable for investigating signaling pathways central to neurological disorders and cancer. In Alzheimer's disease research, it is used to study the modulation of tau protein hyperphosphorylation, a key event in neurofibrillary tangle formation [Link: https://pubmed.ncbi.nlm.nih.gov/25786108/]. By inhibiting GSK-3β, this compound helps researchers elucidate the Wnt/β-catenin signaling pathway and its impact on cell fate and oncogenesis. Its application extends to the study of insulin signaling and glucose homeostasis, providing tools for type 2 diabetes research, as well as in stem cell biology for manipulating self-renewal and differentiation. The specific molecular structure of this thienopyrimidine-based inhibitor offers researchers a well-characterized tool for probing the complex physiological and pathological functions of GSK-3β with high specificity.

Properties

IUPAC Name

2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-12-8-16(23-27-12)22-17(25)11-28-20-21-15-9-13(2)29-18(15)19(26)24(20)10-14-6-4-3-5-7-14/h3-8,13H,9-11H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBUVTJPKOAJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=NOC(=C3)C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule with potential therapeutic applications due to its unique structural features. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H22ClN3O3SC_{23}H_{22}ClN_{3}O_{3}S, with a molecular weight of approximately 488.0 g/mol. The structure includes a thienopyrimidine moiety and an isoxazole derivative, which are known for their diverse biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Antitumor Activity

Recent studies have indicated that derivatives of thienopyrimidine compounds exhibit significant antitumor activity. For instance, a related thienopyrimidine derivative demonstrated potent inhibition of cancer cell lines with an IC50 value comparable to established chemotherapeutics like 5-fluorouracil (5-FU) .

Table 1: Antitumor Activity Comparison

CompoundIC50 (µM)Reference
5-FU18.60
Compound A14.12
Compound B6.33

2. Anti-inflammatory Effects

Compounds containing similar structural features have shown promising anti-inflammatory properties. For example, certain pyrimidine derivatives were reported to inhibit COX-2 activity effectively, with IC50 values around 0.04μmol0.04\,\mu mol, suggesting that the compound may also possess anti-inflammatory capabilities .

The proposed mechanisms through which this compound exerts its effects include:

  • Topoisomerase Inhibition : Compounds similar to this have been documented as effective topoisomerase inhibitors, preventing DNA replication in cancer cells .
  • DNA Intercalation : The structural characteristics allow for intercalation into DNA, disrupting replication and transcription processes .

Case Studies

Several case studies highlight the efficacy of thienopyrimidine derivatives in clinical settings:

  • Case Study on Anticancer Activity : A study evaluated a series of thienopyrimidine derivatives against various cancer cell lines. The results showed that compounds with specific substitutions exhibited enhanced cytotoxicity compared to controls .
  • Anti-inflammatory Study : Another investigation focused on the anti-inflammatory properties of similar compounds in animal models. Results indicated a significant reduction in inflammatory markers in treated groups compared to untreated controls .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups influences its interaction with biological targets:

  • Thienopyrimidine Ring : Essential for anticancer activity.
  • Isoxazole Moiety : Contributes to anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound is compared to structurally analogous derivatives (Table 1), focusing on heterocyclic variations, substituents, and molecular properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Heterocyclic Substituent Molecular Formula Molecular Weight Key Functional Groups
Target Compound Thieno[3,2-d]pyrimidine 5-Methylisoxazol-3-yl C₁₉H₁₈N₄O₂S₃* ~430.6† Thioether, Acetamide, Oxo
2-((3-Benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide Thieno[3,2-d]pyrimidine 4-Methylthiazol-2-yl C₁₉H₁₈N₄O₂S₃ 430.6 Thioether, Acetamide, Oxo
2-((3-Benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide Thieno[3,2-d]pyrimidine Thiazol-2-yl C₁₈H₁₆N₄O₂S₃ 416.5 Thioether, Acetamide, Oxo
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide Dihydropyrimidine Benzyl C₁₄H₁₅N₃O₂S 305.4 Thioether, Acetamide, Oxo

*Calculated based on structural similarity to ; †Estimated by replacing thiazole (S) with isoxazole (O/N).

Key Observations:

Core Heterocycle: The target compound and –12 derivatives share the thieno[3,2-d]pyrimidine core, whereas the compound in uses a simpler dihydropyrimidine scaffold.

Heterocyclic Substituent: The 5-methylisoxazol-3-yl group in the target compound differs from the thiazole derivatives in and . Isoxazoles (O/N) vs.

Molecular Weight : The target compound (~430.6) is heavier than the thiazol-2-yl analog (416.5) due to the methylisoxazole group, which may affect solubility and bioavailability .

Bioactivity Considerations

The 5-methylisoxazole moiety may enhance metabolic stability compared to thiazole derivatives, as seen in other drug candidates .

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